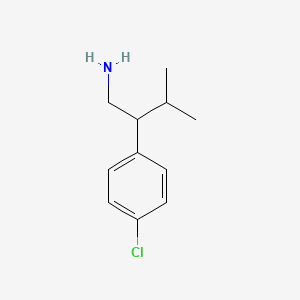![molecular formula C6H11NO B2469008 5-Azaspiro[2.4]heptan-7-ol CAS No. 944258-72-4](/img/structure/B2469008.png)
5-Azaspiro[2.4]heptan-7-ol
Vue d'ensemble
Description
5-Azaspiro[2.4]heptan-7-ol is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . The compound is white to yellow solid in its physical form . It is used as a reactant in the preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators .
Synthesis Analysis
The synthesis of 5-Azaspiro[2.4]heptan-7-ol involves several steps. One method involves the reduction of the carbonyl group of the lactam of a compound to methylene under the action of a reducing agent . Another method involves the use of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold .Molecular Structure Analysis
The InChI code for 5-Azaspiro[2.4]heptan-7-ol is 1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
5-Azaspiro[2.4]heptan-7-ol is used as a reactant in the preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators . This indicates that it can participate in chemical reactions to form more complex compounds.Physical And Chemical Properties Analysis
5-Azaspiro[2.4]heptan-7-ol is a white to yellow solid . It has a molecular weight of 113.16 and a molecular formula of C6H11NO .Applications De Recherche Scientifique
Antibacterial Agents
5-Azaspiro[2.4]heptan-7-ol has been utilized in the synthesis of novel chiral quinolones, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The stereochemical structure-activity relationship studies of these quinolones indicated enhanced potency in certain stereoisomers, with one particular compound, DU-6859a, showing moderate lipophilicity and favorable pharmacokinetic profiles (Kimura et al., 1994). Another study designed and synthesized compounds with potent antibacterial activity against respiratory pathogens, including Streptococcus pneumoniae and Staphylococcus aureus, as well as multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
Dopamine D3 Receptor Antagonists
A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes were developed as potent and selective dopamine D3 receptor antagonists. These compounds were characterized for their pharmacokinetic properties and selectivity over the hERG channel during lead identification and early lead optimization phases (Micheli et al., 2016).
JAK1-Selective Inhibitors
The compound (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile was identified as a JAK1 selective inhibitor, designed based on a combination of tofacitinib's 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine (Chough et al., 2018).
Orexin Receptor Antagonists
5-Azaspiro[2.4]heptane was discovered as a potent dual orexin 1 and orexin 2 receptor antagonist, exhibiting low cytochrome P450 inhibition potential and good brain penetration and oral bioavailability in rats (Stasi et al., 2013).
Diversity-Oriented Synthesis
5-Azaspiro[2.4]heptanes were synthesized via multicomponent condensation and converted into functionalized pyrrolidines, piperidines, and azepines, presenting relevance for chemistry-driven drug discovery (Wipf et al., 2004).
Synthesis of Angular Spirocyclic Azetidines
The synthesis of novel angular azaspiro[3.3]heptanes involved the construction of four-membered rings in the spirocyclic scaffold, contributing to drug discovery efforts (Guerot et al., 2011).
Lipophilicity Modification
Azaspiro[3.3]heptanes were analyzed as replacements for morpholines, piperidines, and piperazines in medicinal chemistry, revealing the potential for lowering lipophilicity (Degorce et al., 2019).
Synthesis of Amino Acids
The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Enantioselective Synthesis
The asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates allowed for the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate in quinolone antibacterial agents (Yao et al., 2011).
Propriétés
IUPAC Name |
5-azaspiro[2.4]heptan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIQRZLQBMERJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[2.4]heptan-7-ol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine](/img/structure/B2468925.png)
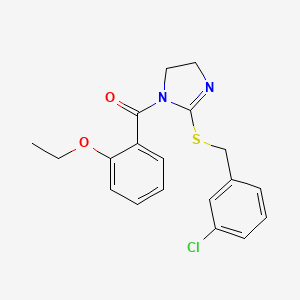
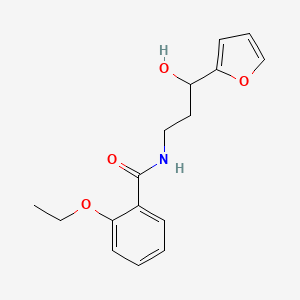

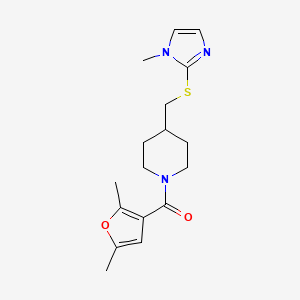
![1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2468933.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468936.png)
![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate;hydrochloride](/img/structure/B2468938.png)
![tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B2468940.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2468941.png)
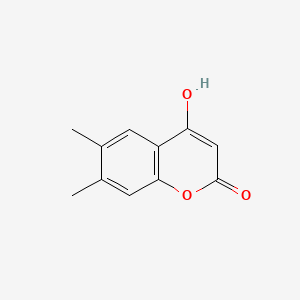
![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2468944.png)
![1-[(2,6-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2468945.png)
